Ibafloxacine

Vue d'ensemble

Description

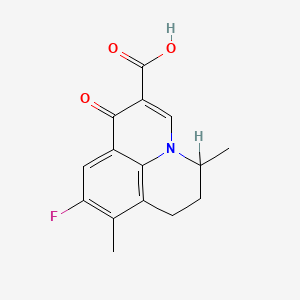

L’ibafloxacine est un antibiotique fluoroquinolone qui a été principalement utilisé en médecine vétérinaire. Il est connu pour son activité bactéricide à large spectre contre les bactéries Gram-positives et Gram-négatives . Le composé est chimiquement identifié comme l’acide 6,7-dihydro-5,8-diméthyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylique .

Applications De Recherche Scientifique

Ibafloxacin has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

Biology: Investigated for its antibacterial properties and mechanisms of action.

Industry: Utilized in the development of new antibacterial agents and formulations.

Mécanisme D'action

L’ibafloxacine exerce ses effets antibactériens en inhibant l’enzyme ADN gyrase, qui est essentielle au maintien des torsions suprahélicoïdales dans les molécules d’ADN bactérien. Cette inhibition empêche la réplication et la transcription de l’ADN, conduisant à la mort cellulaire bactérienne. La cible moléculaire principale est la sous-unité A de l’ADN gyrase .

Analyse Biochimique

Biochemical Properties

Ibafloxacin plays a significant role in biochemical reactions by inhibiting bacterial DNA gyrase, which is essential for the supercoiling of bacterial DNA . This inhibition prevents the replication and transcription of bacterial DNA, leading to the death of the bacterial cells. Ibafloxacin interacts with various biomolecules, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The interaction between Ibafloxacin and these enzymes is characterized by the formation of a stable complex that prevents the re-ligation of the DNA strands, ultimately leading to bacterial cell death .

Cellular Effects

Ibafloxacin affects various types of cells and cellular processes, particularly in bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death . In addition to its bactericidal effects, Ibafloxacin can influence cell signaling pathways, gene expression, and cellular metabolism in bacteria. The inhibition of DNA gyrase and topoisomerase IV by Ibafloxacin results in the accumulation of DNA breaks, which triggers a cellular stress response and ultimately leads to cell death . In mammalian cells, Ibafloxacin has been shown to have minimal effects, as the target enzymes are not present in these cells .

Molecular Mechanism

The molecular mechanism of action of Ibafloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. Ibafloxacin binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands . This results in the accumulation of DNA breaks and ultimately leads to bacterial cell death. Additionally, Ibafloxacin can induce the SOS response in bacteria, a cellular stress response that further contributes to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ibafloxacin can change over time. The stability and degradation of Ibafloxacin can influence its efficacy and long-term effects on cellular function . Studies have shown that Ibafloxacin is stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to Ibafloxacin in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to Ibafloxacin can result in changes in bacterial cell morphology and function .

Dosage Effects in Animal Models

The effects of Ibafloxacin vary with different dosages in animal models. In dogs, the recommended dosage of Ibafloxacin is 15 mg/kg given orally once daily for up to 10 days . At this dosage, Ibafloxacin is effective in treating respiratory tract infections, urinary tract infections, and dermal infections caused by susceptible pathogens . At higher doses, Ibafloxacin can cause toxic or adverse effects, including gastrointestinal disturbances, such as diarrhea and vomiting . In some cases, high doses of Ibafloxacin can also affect the central nervous system, leading to symptoms such as dizziness and seizures .

Metabolic Pathways

Ibafloxacin is metabolized in the liver, where it undergoes various biochemical transformations . The most abundant metabolite of Ibafloxacin is 8-hydroxy-ibafloxacin, which is also microbiologically active . Both Ibafloxacin and its metabolite act synergistically to exert their antibacterial effects . The metabolic pathways of Ibafloxacin involve the action of liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation . The metabolites of Ibafloxacin are excreted primarily through the kidneys .

Transport and Distribution

Ibafloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . Ibafloxacin interacts with transporters and binding proteins that facilitate its distribution within the body . The localization and accumulation of Ibafloxacin in specific tissues are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of Ibafloxacin is primarily within the cytoplasm and the nucleus of bacterial cells . In bacterial cells, Ibafloxacin targets DNA gyrase and topoisomerase IV, which are located in the cytoplasm and associated with the bacterial chromosome . The activity and function of Ibafloxacin are influenced by its subcellular localization, as it needs to reach its target enzymes to exert its antibacterial effects . Additionally, post-translational modifications and targeting signals can direct Ibafloxacin to specific subcellular compartments .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

L’ibafloxacine est synthétisée par une série de réactions chimiques impliquant la formation de la structure centrale de la quinolone. La voie de synthèse implique généralement les étapes suivantes :

Formation du Noyau Quinolonique : La synthèse commence par la formation du noyau quinolonique par une réaction de cyclisation.

Fluorination : L’introduction de l’atome de fluor en position 9 est réalisée par une réaction de fluorination.

Méthylation : Des groupes méthyle sont introduits en positions 5 et 8 par des réactions de méthylation.

Carboxylation : Le groupe acide carboxylique est introduit en position 2 par une réaction de carboxylation.

Méthodes de Production Industrielle

La production industrielle de l’this compound implique une synthèse chimique à grande échelle utilisant les étapes mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, et implique l’utilisation de réacteurs chimiques avancés et de techniques de purification .

Analyse Des Réactions Chimiques

Types de Réactions

L’ibafloxacine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’this compound en formes réduites.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le noyau quinolonique, conduisant à la formation de dérivés substitués.

Réactifs et Conditions Communs

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent l’utilisation d’agents halogénants ou de nucléophiles dans des conditions contrôlées.

Principaux Produits Formés

Les principaux produits formés par ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound, chacun ayant potentiellement des activités biologiques différentes .

Applications de la Recherche Scientifique

L’this compound a été largement étudiée pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des fluoroquinolones.

Biologie : Recherché pour ses propriétés antibactériennes et ses mécanismes d’action.

Industrie : Utilisé dans le développement de nouveaux agents antibactériens et de formulations.

Comparaison Avec Des Composés Similaires

L’ibafloxacine fait partie de la classe des antibiotiques fluoroquinolones, qui comprend d’autres composés tels que la ciprofloxacine, la lévofloxacine et l’ofloxacine. Comparée à ces composés similaires, l’this compound est unique par ses modifications structurales spécifiques, telles que la présence de groupes méthyle en positions 5 et 8 et d’un atome de fluor en position 9. Ces modifications contribuent à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes .

Liste des Composés Similaires

- Ciprofloxacine

- Lévofloxacine

- Ofloxacine

- Norfloxacine

- Moxifloxacine

Les caractéristiques structurales uniques de l’this compound et son activité à large spectre en font un composé précieux dans le domaine de la médecine vétérinaire et un sujet de recherche scientifique continue .

Propriétés

IUPAC Name |

7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKRGNXUIRKXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057853 | |

| Record name | Ibafloxacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91618-36-9 | |

| Record name | Ibafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91618-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibafloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibafloxacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.